![molecular formula C7H5IO4 B2487087 3,5-Dihydroxy-4-iodobenzoic acid CAS No. 76447-13-7](/img/structure/B2487087.png)
3,5-Dihydroxy-4-iodobenzoic acid
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Description
3,5-Dihydroxy-4-iodobenzoic acid is a chemical compound with the molecular formula C7H5IO4 . It contains 17 bonds in total: 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 2 aromatic hydroxyls .
Molecular Structure Analysis
The molecular structure of 3,5-Dihydroxy-4-iodobenzoic acid includes 17 bonds in total: 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 2 aromatic hydroxyls .Scientific Research Applications
Preparation of Nonexplosive Cyclic Hypervalent Iodine (III) Oxidants
3,5-Dihydroxy-4-iodobenzoic acid can be used in the preparation of nonexplosive cyclic hypervalent iodine (III) oxidants. These oxidants serve as efficient organocatalysts and reagents for various reactions .
Precursors of Other Cyclic Organoiodine (III) Derivatives
The 2-iodosobenzoic acids (IBAs) obtained from 3,5-Dihydroxy-4-iodobenzoic acid can be used as precursors of other cyclic organoiodine (III) derivatives .
Catalyst and Reagent in Various Reactions
IBA, a representative trivalent cyclic hypervalent iodine oxidant, has been used as a catalyst and reagent in various reactions, such as decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative C–H arylation, C–H hydroxylation, C-H oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation .
Design and Synthesis of Hydrazide–Hydrazones
Hydrazide–hydrazones of 2,4-dihydroxybenzoic acid can be designed and synthesized from 3,5-Dihydroxy-4-iodobenzoic acid .
Antimicrobial Activity
Some hydrazide–hydrazones of 2,4-dihydroxybenzoic acid show interesting antibacterial activity against Gram-positive bacterial strains, including MRSA—Staphylococcus aureus .
Antiproliferative Activity
Hydrazide–hydrazones of 2,4-dihydroxybenzoic acid have shown antiproliferative activity against human cancer cell lines .
properties
IUPAC Name |
3,5-dihydroxy-4-iodobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO4/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,9-10H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMORHUZHRTYFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)I)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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